molecular formula C20H21N5O5S B2566664 2-methoxy-5-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzamide CAS No. 2034250-27-4

2-methoxy-5-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzamide

Cat. No.: B2566664
CAS No.: 2034250-27-4
M. Wt: 443.48
InChI Key: FEYVGOQQOUXURT-UHFFFAOYSA-N
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Description

2-methoxy-5-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzamide is an organic compound with a complex structure. This compound is of significant interest due to its potential applications in various scientific fields, including medicinal chemistry, biology, and material science. It features multiple functional groups that contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-5-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzamide typically involves multi-step procedures. One common approach is as follows:

  • Synthesis of Triazole Intermediate: : This step involves the formation of a 1H-1,2,3-triazole ring. A common method is the Huisgen cycloaddition reaction, which reacts an azide and an alkyne under copper-catalyzed conditions to form the triazole ring.

  • Formation of Azetidine Derivative: : The triazole intermediate is then reacted with an appropriate azetidine derivative. This step often requires careful control of reaction conditions, including temperature and solvent choice.

  • Attachment of Sulfonyl Group: : Introduction of the sulfonyl group is typically done using sulfonyl chlorides in the presence of a base.

  • Final Coupling: : The final step involves the coupling of the methoxybenzamide with the previously synthesized intermediate. This step can be facilitated by using coupling reagents such as EDCI or DCC.

Industrial Production Methods: For large-scale industrial production, optimization of each reaction step is essential. This often includes the use of continuous flow reactors, where reagents are continuously added to a reactor. This method improves yield, reduces reaction time, and minimizes by-product formation.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : This compound can undergo oxidation reactions, especially at the methoxy and phenyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : The azetidine and triazole rings can be reduced using hydrogenation techniques with catalysts such as palladium on carbon.

  • Substitution: : The benzamide moiety allows for electrophilic substitution reactions, where substituents on the benzene ring can be replaced by other functional groups.

Common Reagents and Conditions:
  • Oxidation: : Potassium permanganate in acidic conditions.

  • Reduction: : Hydrogen gas with palladium on carbon.

  • Substitution: : Halogenating agents like bromine in the presence of a catalyst.

Major Products:
  • Oxidation Products: : Can include carboxylic acids or ketones depending on the reaction conditions.

  • Reduction Products: : Typically result in more saturated compounds.

  • Substitution Products: : Varied, depending on the substituent introduced.

Scientific Research Applications

Chemistry: In chemistry, this compound is often used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, derivatives of this compound have shown potential as enzyme inhibitors. The triazole ring, in particular, is known for its bioactivity and ability to interact with biological targets.

Medicine: In medicinal chemistry, it has potential applications as an anti-cancer or anti-bacterial agent. The sulfonyl group enhances its solubility and bioavailability, making it a promising candidate for drug development.

Industry: In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of this compound in biological systems is multifaceted:

  • Molecular Targets: : It primarily targets enzymes with active sites that can accommodate the triazole and azetidine rings.

  • Pathways Involved: : It can inhibit specific pathways by blocking enzyme activity, thereby affecting the overall metabolic processes.

Comparison with Similar Compounds

Similar Compounds:

  • 2-methoxy-5-(sulfamoyl)benzamide: : Similar in structure but lacks the triazole and azetidine rings.

  • 1-(phenoxymethyl)-1H-1,2,3-triazole: : Contains the triazole ring but lacks the azetidine and sulfonyl groups.

Uniqueness: The presence of both the 1H-1,2,3-triazole and azetidine rings, combined with the sulfonyl and benzamide functionalities, makes 2-methoxy-5-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzamide unique. This combination allows for diverse chemical reactivity and the potential for multiple scientific applications.

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Properties

IUPAC Name

2-methoxy-5-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O5S/c1-29-19-8-7-17(9-18(19)20(21)26)31(27,28)24-11-15(12-24)25-10-14(22-23-25)13-30-16-5-3-2-4-6-16/h2-10,15H,11-13H2,1H3,(H2,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYVGOQQOUXURT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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